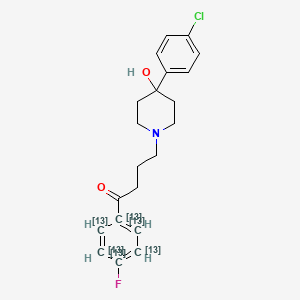

Haloperidol-13C6

Description

Properties

Molecular Formula |

C21H23ClFNO2 |

|---|---|

Molecular Weight |

381.82 g/mol |

IUPAC Name |

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)butan-1-one |

InChI |

InChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2/i3+1,4+1,9+1,10+1,16+1,19+1 |

InChI Key |

LNEPOXFFQSENCJ-GVAOJQQESA-N |

Isomeric SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)[13C]3=[13CH][13CH]=[13C]([13CH]=[13CH]3)F |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Haloperidol-13C6 for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of Haloperidol-13C6, a stable isotope-labeled form of the widely used antipsychotic medication, haloperidol. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, relevant experimental protocols, and associated signaling pathways.

Quantitative Data

The chemical identifiers for this compound can vary between suppliers. The following table summarizes the available quantitative data. It is important to note that a definitive, universally recognized CAS number for this compound is not consistently reported across supplier databases. Researchers should verify the specifications with their chosen supplier.

| Parameter | Value | Source(s) |

| Chemical Formula | C₁₅¹³C₆H₂₃ClFNO₂ | [1] |

| Molecular Weight | 381.82 g/mol | [1] |

| 367.35 g/mol | [2][3] | |

| 383.88 g/mol (reduced form) | [4][5] | |

| CAS Number | Not Available (NA) | [2][3] |

| Unlabeled CAS Number | 52-86-8 | [6] |

Core Subject Matter: Haloperidol's Mechanism of Action and Experimental Analysis

Haloperidol is a potent antagonist of the dopamine D2 receptor, which is central to its antipsychotic effects.[6] It is classified as a typical, first-generation antipsychotic medication.[2] The therapeutic action of haloperidol is primarily attributed to its blockade of D2 receptors in the mesolimbic and mesocortical pathways of the brain.[6] This antagonism helps to alleviate the positive symptoms of psychosis, such as hallucinations and delusions.[2][3] Beyond its primary action on D2 receptors, haloperidol also exhibits some activity at serotonin 5-HT2 and α1-adrenergic receptors, though to a lesser extent.[1][6]

Signaling Pathways

The binding of haloperidol to the D2 receptor initiates a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA) and DARPP-32. Additionally, haloperidol has been shown to influence other signaling pathways, including the Akt-mTORC1 and GSK3β-dependent pathways.[7][8][9]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of haloperidol and similar antipsychotic compounds.

Dopamine D2 Receptor Binding Assay

This in vitro assay is used to determine the binding affinity of a test compound (e.g., this compound) to the dopamine D2 receptor.

Objective: To quantify the interaction between the test compound and the D2 receptor.

Materials:

-

Rat striatum membrane preparation (source of D2 receptors)[10]

-

Radioligand (e.g., [³H]-Spiperone or [³H]-Haloperidol)[11][12]

-

Test compound (this compound)

-

Incubation buffer (e.g., Tris-HCl buffer with physiological salts)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet to isolate the membrane fraction containing the D2 receptors.[12]

-

Assay Setup: In test tubes, combine the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound. Include control tubes with only the radioligand and membranes (total binding) and tubes with an excess of a known D2 antagonist to determine non-specific binding.

-

Incubation: Incubate the tubes at a controlled temperature (e.g., 37°C) for a specific duration to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

In Vivo Microdialysis for Dopamine Measurement

This in vivo technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

Objective: To assess the effect of haloperidol administration on dopamine levels in brain regions such as the striatum and prefrontal cortex.[13]

Materials:

-

Laboratory animals (e.g., rats)

-

Stereotaxic apparatus for surgery

-

Microdialysis probes

-

Perfusion pump

-

Fraction collector

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system[14]

-

Artificial cerebrospinal fluid (aCSF)

-

Haloperidol solution for injection

Procedure:

-

Surgical Implantation: Anesthetize the animal and use a stereotaxic apparatus to surgically implant a guide cannula into the brain region of interest (e.g., striatum). Allow the animal to recover from surgery.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a slow, constant flow rate. Collect the dialysate samples in a fraction collector at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine levels.

-

Drug Administration: Administer haloperidol to the animal (e.g., via intraperitoneal injection).[13]

-

Post-Treatment Sample Collection: Continue to collect dialysate samples for a specified period after drug administration to monitor changes in dopamine levels.

-

Sample Analysis: Analyze the collected dialysate samples using an HPLC-ED system to quantify the concentrations of dopamine and its metabolites.[14]

-

Data Analysis: Express the post-treatment dopamine levels as a percentage of the baseline levels and analyze the data to determine the effect of haloperidol on dopamine release and metabolism.

Behavioral Assays for Antipsychotic Activity

Various behavioral tests in animal models are used to screen for the antipsychotic potential of compounds.

Objective: To evaluate the effects of haloperidol on behaviors relevant to psychosis and its side effects.

Common Behavioral Tests:

-

Open Field Test: This test assesses general locomotor activity. Antipsychotics like haloperidol can decrease spontaneous movement, which is indicative of their sedative and motor side effects.[11]

-

Catalepsy Test: This test measures the induction of a state of immobility, a characteristic extrapyramidal side effect of typical antipsychotics. The time it takes for an animal to correct an externally imposed posture is measured.

-

Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia. The ability of a weak prestimulus to inhibit the startle response to a strong stimulus is assessed. Antipsychotics can reverse deficits in PPI induced by psychomimetic drugs.

-

Conditioned Avoidance Response: This test evaluates the ability of a compound to reduce avoidance behavior without impairing escape responses, which is predictive of antipsychotic efficacy.[15]

References

- 1. Haloperidol - Wikipedia [en.wikipedia.org]

- 2. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Haloperidol? [synapse.patsnap.com]

- 4. Haloperidol induces neurotoxicity by the NMDA receptor downstream signaling pathway, alternative from glutamate excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Haloperidol-Induced Immediate Early Genes in Striatopallidal Neurons Requires the Converging Action of cAMP/PKA/DARPP-32 and mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antipsychotics increase Akt signalling to mTORC1-dependant translation [thermofisher.com]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor [frontiersin.org]

- 11. Screening models of anti psychotic drugs-converted | PDF [slideshare.net]

- 12. pnas.org [pnas.org]

- 13. Haloperidol given chronically decreases basal dopamine in the prefrontal cortex more than the striatum or nucleus accumbens as simultaneously measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vivo microdialysis studies of striatal level of neurotransmitters after haloperidol and chlorpromazine administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Isotopic Purity of Haloperidol-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of a probable synthetic route for Haloperidol-¹³C₆ and the analytical methodologies required to ascertain its isotopic purity. This information is critical for applications in pharmacokinetic studies, drug metabolism research, and as an internal standard for quantitative bioanalysis.

Introduction

Haloperidol is a typical antipsychotic medication used in the treatment of schizophrenia and other psychotic disorders. Isotope-labeled analogues of pharmaceutical compounds, such as Haloperidol-¹³C₆, are indispensable tools in drug development. The incorporation of six stable carbon-13 isotopes into one of the aromatic rings provides a distinct mass shift, enabling its use as an internal standard for mass spectrometry-based quantification, without altering its chemical properties. This guide outlines a feasible synthetic pathway and the rigorous analytical procedures necessary to confirm the isotopic enrichment and purity of Haloperidol-¹³C₆.

Proposed Synthesis of Haloperidol-¹³C₆

The synthesis of Haloperidol-¹³C₆ can be logically approached by incorporating the ¹³C₆-labeled moiety into one of the key precursors. A plausible and efficient strategy involves the synthesis of ¹³C₆-labeled 4-(4-chlorophenyl)-4-hydroxypiperidine, which is then coupled with a suitable butyrophenone derivative.

Synthesis of 4-(4-chlorophenyl-¹³C₆)-4-hydroxypiperidine

The synthesis commences with commercially available ¹³C₆-bromobenzene.

Experimental Protocol:

-

Grignard Reagent Formation: ¹³C₆-bromobenzene (1.0 eq) is reacted with magnesium turnings (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) to form the Grignard reagent, phenyl-¹³C₆-magnesium bromide.

-

Reaction with 1-Boc-4-piperidone: The freshly prepared Grignard reagent is then added dropwise to a solution of 1-Boc-4-piperidone (1.1 eq) in anhydrous THF at 0°C. The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

-

Boc Deprotection: The purified 1-Boc-4-(4-hydroxyphenyl-¹³C₆)-piperidine is dissolved in a solution of hydrochloric acid in dioxane (e.g., 4 M) and stirred at room temperature for 4 hours. The solvent is then removed under reduced pressure to yield 4-(4-hydroxyphenyl-¹³C₆)-piperidine hydrochloride.

-

Chlorination: The resulting 4-(4-hydroxyphenyl-¹³C₆)-piperidine hydrochloride is then subjected to a chlorination reaction to yield 4-(4-chlorophenyl-¹³C₆)-4-hydroxypiperidine.

Final Assembly of Haloperidol-¹³C₆

The final step involves the N-alkylation of the ¹³C₆-labeled piperidine derivative with a suitable butyrophenone side chain.

Experimental Protocol:

-

Alkylation Reaction: 4-(4-chlorophenyl-¹³C₆)-4-hydroxypiperidine (1.0 eq) is reacted with 4-chloro-1-(4-fluorophenyl)butan-1-one (1.1 eq) in the presence of a base such as potassium carbonate (2.0 eq) in a suitable solvent like acetonitrile. The reaction mixture is heated at reflux for 24 hours.

-

Workup and Purification: After cooling to room temperature, the inorganic salts are filtered off, and the filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude Haloperidol-¹³C₆ is then purified by column chromatography on silica gel or by recrystallization to afford the final product.

Data Presentation

Quantitative Data Summary for Synthesis

| Step | Reactants | Reagents and Conditions | Product | Expected Yield (%) |

| 2.1 Synthesis of Precursor | ¹³C₆-bromobenzene, 1-Boc-4-piperidone | Mg, THF; then HCl/dioxane | 4-(4-chlorophenyl-¹³C₆)-4-hydroxypiperidine | 60-70 |

| 2.2 Final Assembly | 4-(4-chlorophenyl-¹³C₆)-4-hydroxypiperidine, 4-chloro-1-(4-fluorophenyl)butan-1-one | K₂CO₃, Acetonitrile, reflux | Haloperidol-¹³C₆ | 75-85 |

Isotopic Purity Analysis

The determination of the isotopic purity of Haloperidol-¹³C₆ is crucial to validate its utility as an internal standard. This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Experimental Protocol:

-

Sample Preparation: Prepare solutions of both unlabeled Haloperidol and the synthesized Haloperidol-¹³C₆ at a concentration of approximately 1 µg/mL in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

LC-MS/MS Analysis: Analyze the samples using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode.

-

Data Acquisition: Acquire full scan mass spectra for both the unlabeled and labeled compounds. Additionally, acquire product ion spectra (MS/MS) by fragmentation of the respective parent ions.

-

Isotopic Enrichment Calculation: The isotopic enrichment is determined by comparing the ion intensities in the mass spectrum of the labeled compound to those of the unlabeled compound. The percentage of the M+6 ion relative to the sum of all isotopic peaks (M to M+6) in the molecular ion cluster provides the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve a sufficient amount of the synthesized Haloperidol-¹³C₆ in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) suitable for NMR analysis.

-

¹³C NMR Analysis: Acquire a quantitative ¹³C NMR spectrum. The signals corresponding to the ¹³C₆-labeled phenyl ring will be significantly enhanced compared to the signals of the natural abundance ¹³C atoms in the rest of the molecule.

-

Data Analysis: Integration of the signals from the labeled and unlabeled carbon atoms can be used to confirm the position of the label and provide an estimation of the isotopic enrichment.

Quantitative Data Summary for Isotopic Purity

| Analytical Method | Parameter Measured | Expected Result for Haloperidol-¹³C₆ |

| Mass Spectrometry | Molecular Ion (M+H)⁺ | Unlabeled: m/z 376.15¹³C₆-labeled: m/z 382.17 |

| Isotopic Enrichment | > 98% incorporation of ¹³C₆ | |

| ¹³C NMR | Chemical Shifts | Signals corresponding to the ¹³C₆-labeled chlorophenyl ring will be singlets with significantly increased intensity compared to the natural abundance ¹³C signals. |

Mandatory Visualizations

Caption: Synthetic workflow for Haloperidol-¹³C₆.

Caption: Workflow for isotopic purity analysis.

A Technical Guide to Haloperidol-13C6 as an Internal Standard in Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the mechanism and application of Haloperidol-13C6 as a stable isotope-labeled (SIL) internal standard for the quantitative analysis of haloperidol in biological matrices. Utilizing a SIL internal standard is a critical practice in modern bioanalytical chemistry, particularly in methods employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy, precision, and reliability of results.

The Core Principle of Stable Isotope-Labeled Internal Standards

The fundamental role of an internal standard (IS) in quantitative analysis is to correct for the variability inherent in sample preparation and instrumental analysis.[1][2] An ideal IS should behave identically to the analyte of interest throughout the entire analytical workflow, from extraction to detection.[2]

Stable isotope-labeled internal standards are considered the gold standard in LC-MS/MS-based bioanalysis.[2][3] In a SIL-IS like this compound, one or more atoms of the analyte molecule are replaced with their heavier, non-radioactive stable isotopes (e.g., ¹³C instead of ¹²C, ¹⁵N instead of ¹⁴N, or ²H instead of ¹H).[3][4][5]

The key advantages of this approach are:

-

Identical Physicochemical Properties: this compound has virtually the same chemical and physical properties as unlabeled haloperidol.[1] This ensures they exhibit the same behavior during sample extraction, have identical chromatographic retention times, and experience the same degree of ionization efficiency or suppression in the mass spectrometer's ion source.[3][6]

-

Correction for Matrix Effects: Matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological sample—are a major challenge in LC-MS/MS.[6] Because the SIL-IS co-elutes and ionizes identically to the analyte, it experiences the same matrix effects, allowing for accurate correction.[3]

-

Mass-Based Distinction: Despite their chemical similarity, the SIL-IS is easily distinguished from the native analyte by its higher mass in the mass spectrometer.[4]

Quantification is achieved by calculating the ratio of the analyte's response to the internal standard's response, which remains constant even if sample loss or signal fluctuation occurs.

Logical Workflow for SIL-IS in Bioanalysis

The diagram below illustrates the principle of how a SIL internal standard corrects for variability throughout the analytical process. The ratio of analyte to internal standard remains constant, ensuring accurate quantification despite potential losses or signal fluctuations.

Caption: Logical flow demonstrating how a SIL-IS corrects for analytical variability.

Experimental Protocols and Data

Accurate quantification of haloperidol requires validated bioanalytical methods. While this compound is the ideal, deuterated versions like Haloperidol-d4 are also commonly used and serve the same purpose.[7]

Mass Spectrometry Parameters

The core of the method relies on Multiple Reaction Monitoring (MRM) in a triple quadrupole mass spectrometer, which provides high selectivity and sensitivity. The instrument is set to monitor specific mass-to-charge (m/z) transitions from the precursor ion to a product ion for both the analyte and the internal standard.

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Ionization Mode |

| Haloperidol | 376.1 / 376.29 | 165.0 / 165.14 | Positive ESI |

| Haloperidol-d4 (IS) | 380.1 / 380.28 | 169.0 / 169.17 | Positive ESI |

Data compiled from multiple sources.[7]

Example Bioanalytical Method Protocol

The following is a representative protocol synthesized from established methods for haloperidol quantification in human plasma.[7]

1. Sample Preparation (Extraction)

-

Objective: To isolate the analyte and internal standard from plasma proteins and other interfering substances.

-

Method: A protein precipitation or solid-phase extraction (SPE) is typically used.

-

To 100 µL of human plasma, add a fixed amount of Haloperidol-d4 (or -13C6) solution.

-

For protein precipitation, add a volume of acetonitrile, vortex, and centrifuge to pellet the precipitated proteins.

-

For SPE, use a cartridge like Strata-X PRO to bind and elute the analyte and IS.[7]

-

-

Outcome: A clean extract containing both haloperidol and its internal standard, ready for injection.

2. Liquid Chromatography (LC)

-

Objective: To chromatographically separate the analytes from other components in the extract before they enter the mass spectrometer.

-

Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm) is commonly employed.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium trifluoroacetate) and an organic solvent (e.g., acetonitrile) is typical.[7]

-

Flow Rate: Maintained at a constant rate, for example, 0.4 mL/min.[8]

-

Run Time: Generally short, around 3-4 minutes per sample, enabling high throughput.[7]

3. Mass Spectrometry (MS)

-

Instrument: A triple quadrupole tandem mass spectrometer.

-

Ion Source: Electrospray Ionization (ESI) in positive mode.[7][9]

-

Detection: MRM mode is used, monitoring the transitions specified in the table above.

The workflow for this experimental protocol is visualized below.

Caption: Experimental workflow for haloperidol quantification using a SIL-IS.

Method Validation and Performance

A robust bioanalytical method must be validated to demonstrate its reliability. The use of a SIL-IS like this compound or -d4 is instrumental in meeting the stringent criteria for validation.

| Validation Parameter | Typical Acceptance Criteria | Example Performance Data |

| Linearity (r²) | > 0.98 | > 0.99[8][10] |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise > 10 | 5.03 pg/mL to 0.05 ng/mL[7] |

| Intra-day Precision (%CV) | < 15% | 0.92% - 5.33%[7] |

| Inter-day Precision (%CV) | < 15% | 2.05% - 5.73%[7] |

| Accuracy (% Nominal) | 85% - 115% | 95.40% - 102.66%[7] |

| Extraction Recovery | Consistent and reproducible | > 95% to nearly 100%[7] |

| Matrix Effect | CV < 15% | No significant matrix effects observed |

Data compiled from multiple sources.[7][8][10]

Context: Haloperidol's Pharmacological Mechanism of Action

While its role as an internal standard is purely analytical, it is useful for researchers to recall haloperidol's primary pharmacological action. Haloperidol is a potent antagonist of the dopamine D2 receptor in the central nervous system.[11][12][13] This blockade is the basis of its antipsychotic effects.[12] The signaling pathway illustrates this antagonism.

References

- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 2. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? – BioPharma Services [biopharmaservices.com]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. scispace.com [scispace.com]

- 6. waters.com [waters.com]

- 7. Pioneering Human Plasma Detection of Haloperidol With 5-pg/mL Sensitivity via Refined Sample Preparation and Advanced LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. euchembioj.com [euchembioj.com]

- 11. Differential effects of amisulpride and haloperidol on dopamine D2 receptor-mediated signaling in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. Frontiers | Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor [frontiersin.org]

A Technical Guide to Haloperidol-13C6: Commercial Availability and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Haloperidol-13C6, a stable isotope-labeled internal standard crucial for the accurate quantification of the antipsychotic drug haloperidol. This document details its commercial availability, presents key quantitative data, and outlines experimental protocols for its use in bioanalytical and research settings.

Commercial Suppliers and Availability

This compound is available from several commercial suppliers specializing in research chemicals and stable isotope-labeled compounds. The availability, purity, and isotopic enrichment can vary between suppliers. Researchers are advised to request a certificate of analysis (CoA) for detailed specifications before purchase.

| Supplier | Catalog Number (Example) | Purity | Isotopic Enrichment | Available Forms | Notes |

| Simson Pharma Limited | H100042 | --- | --- | Custom Synthesis | Certificate of Analysis provided with every compound.[1] |

| Alfa Chemistry / Isotope Science | --- | ≥98% | 99% 13C | Solid | Also offer [13C6]-Haloperidol reduced form.[2] |

| MedChemExpress | HY-14538S3 | --- | --- | Solid | Certificate of Analysis available upon request.[3] |

| HPC Standards | 692913 | --- | --- | Solid (5mg) or Solution (100 µg/ml in Acetonitrile) | Price on request.[4] |

| Axios Research | --- | --- | --- | Stable Isotopes | Provides a range of Haloperidol-related products including impurities and metabolites.[5] |

Experimental Protocols: Quantification of Haloperidol using this compound as an Internal Standard

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of haloperidol in biological matrices such as plasma and serum.[6] The stable isotope label ensures that the internal standard co-elutes with the analyte and experiences similar matrix effects, leading to high precision and accuracy.

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting haloperidol and its internal standard from plasma is solid-phase extraction.

-

Sample Pre-treatment: To 500 µL of plasma sample, add 20 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).

-

Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of distilled water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of a 5% methanol in distilled water solution to remove interfering substances.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 50 × 2.1 mm, 1.7 μm) is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 2 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

Flow Rate: A flow rate of around 0.4 mL/min is a common starting point.

-

Injection Volume: Typically 5-10 µL.

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+) is generally used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions:

-

Haloperidol: m/z 376.2 → 165.1

-

This compound: The precursor ion will be shifted by +6 Da (m/z 382.2), while the product ion may or may not be shifted depending on which part of the molecule the 13C atoms are located. The exact transition should be confirmed by direct infusion of the this compound standard.

-

-

Optimization: Ion source parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

Visualizations

Haloperidol Signaling Pathway

Haloperidol primarily exerts its antipsychotic effects by acting as an antagonist at dopamine D2 receptors.[5] This blockade disrupts downstream signaling pathways.

Caption: Haloperidol blocks dopamine D2 receptors, modulating downstream signaling pathways.

Experimental Workflow for Haloperidol Quantification

The following diagram illustrates a typical workflow for the quantification of haloperidol in a research or clinical setting using this compound as an internal standard.

Caption: Workflow for haloperidol quantification using an internal standard.

References

- 1. Antipsychotics increase Akt signalling to mTORC1-dependant translation [thermofisher.com]

- 2. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Haloperidol? [synapse.patsnap.com]

- 6. scispace.com [scispace.com]

Haloperidol-13C6: A Comprehensive Technical Guide to Safety and Handling for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data, handling procedures, and core applications of Haloperidol-13C6. Haloperidol, a potent antipsychotic agent, is extensively studied for its mechanism of action and therapeutic effects.[1] The stable isotope-labeled variant, this compound, serves as an invaluable tool in advanced analytical and research applications, particularly in pharmacokinetic and metabolic studies, by enabling precise differentiation from its unlabeled counterpart. While the isotopic labeling does not significantly alter the chemical or toxicological properties, adherence to strict safety and handling protocols is paramount.

Section 1: Safety Data Sheet (SDS) Summary

The following tables summarize the key safety and property data for Haloperidol, which are directly applicable to this compound.

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₂₁H₂₃ClFNO₂ (unlabeled) |

| Molecular Weight | 375.86 g/mol (unlabeled) |

| Appearance | White to faintly yellow amorphous or microcrystalline powder |

| Melting Point | 148 - 154 °C[2] |

| Solubility | Slightly soluble in water; Soluble in DMSO, Methanol, alcohol, and chloroform[2][3] |

| Stability | Stable under normal conditions[4] |

Toxicological Data

| Metric | Value | Species |

| LD50 (Oral) | 71 mg/kg | Mouse[2] |

| LD50 (Oral) | 128 mg/kg | Rat[5] |

| LD50 (Intraperitoneal) | 27 mg/kg | Rat[5] |

| LD50 (Subcutaneous) | 60 mg/kg | Rat[5] |

Hazard Identification and Precautionary Measures

| Hazard Class | GHS Classification | Precautionary Statements |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed[5] |

| Reproductive Toxicity | Category 1A/2 | H360/H361: May damage fertility or the unborn child[2][5] |

| Skin Irritation | Category 2 | H315: Causes skin irritation[5] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation[5] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[5] |

Section 2: Handling and Personal Protection

Proper handling and the use of personal protective equipment (PPE) are crucial when working with this compound to minimize exposure and ensure laboratory safety.

Engineering Controls

-

Work in a well-ventilated area, preferably within a fume hood or a biological safety cabinet, to control airborne levels.[6]

-

Facilities should be equipped with an eyewash station and a safety shower.[6]

Personal Protective Equipment (PPE)

-

Gloves: Wear suitable protective gloves.

-

Eye Protection: Use safety glasses or goggles.[7]

-

Clothing: A lab coat or other protective clothing should be worn.[7]

-

Respiratory Protection: If dust or aerosols may be generated, use an appropriate respirator.[4]

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated place in tightly closed containers.[2] Keep away from heat and strong oxidizing agents.[4]

-

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.[4]

Section 3: Mechanism of Action and Signaling Pathways

Haloperidol primarily exerts its antipsychotic effects through the potent antagonism of dopamine D2 receptors in the brain, particularly within the mesolimbic and mesocortical pathways.[1][7] This blockade helps to alleviate the "positive" symptoms of psychosis, such as hallucinations and delusions.[7] The therapeutic and adverse effects of Haloperidol are linked to its impact on various downstream signaling cascades.

Dopamine D2 Receptor Antagonism Pathway

The primary mechanism involves the blockade of D2 receptors, which are G-protein coupled receptors. This action inhibits adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels and subsequent downstream signaling events.

Downstream Signaling Effects

Recent research has indicated that Haloperidol's effects extend to other significant signaling pathways, including the Akt-mTOR and GSK3β pathways, which are implicated in neuronal function and plasticity.[4][8] Haloperidol has been shown to increase the phosphorylation of Akt, which in turn can modulate the activity of mTORC1 and GSK3β.[8]

Section 4: Experimental Protocols

This compound is primarily used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Haloperidol concentrations in biological matrices.

Representative Protocol: Quantification of Haloperidol in Plasma using LC-MS/MS

Objective: To accurately measure the concentration of Haloperidol in a plasma sample using this compound as an internal standard.

Methodology:

-

Sample Preparation:

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To 100 µL of plasma, add 10 µL of this compound internal standard working solution (concentration will depend on the expected range of Haloperidol in the samples).

-

Add 300 µL of a protein precipitation solvent (e.g., acetonitrile) to the plasma/internal standard mixture.

-

Vortex vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Inject a portion of the reconstituted sample onto a suitable C18 analytical column.

-

Use a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Monitor the specific precursor-to-product ion transitions for both Haloperidol and this compound in Multiple Reaction Monitoring (MRM) mode.

-

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte (Haloperidol) to the internal standard (this compound).

-

Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.

-

Determine the concentration of Haloperidol in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Experimental Workflow Diagram

References

- 1. Haloperidol | C21H23ClFNO2 | CID 3559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Haloperidol-Induced Immediate Early Genes in Striatopallidal Neurons Requires the Converging Action of cAMP/PKA/DARPP-32 and mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 4. mdpi.com [mdpi.com]

- 5. Haloperidol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. What is the mechanism of Haloperidol? [synapse.patsnap.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Antipsychotics increase Akt signalling to mTORC1-dependant translation [thermofisher.com]

Interpreting the Certificate of Analysis for Haloperidol-13C6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive framework for understanding and interpreting the Certificate of Analysis (CoA) for Haloperidol-13C6, a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. By dissecting the typical components of a CoA, this document will empower researchers to confidently assess the quality and suitability of this critical reagent for their experimental needs.

Product Identification and General Information

A Certificate of Analysis for this compound will begin with fundamental identifying information. This section typically includes the product name, catalog number, batch or lot number, and the date of analysis. Crucially, it will also provide the chemical structure, molecular formula, and molecular weight.

Chemical Structure of this compound:

The structure of this compound is identical to that of Haloperidol, with the key distinction being the substitution of six natural abundance carbon atoms with six Carbon-13 isotopes in the fluorophenyl ring.

-

Molecular Formula: C₁₅¹³C₆H₂₃ClFNO₂

-

Molecular Weight: Approximately 381.87 g/mol (This will vary slightly from the unlabeled compound due to the increased mass of the ¹³C isotopes).

Quantitative Data Summary

The core of the CoA lies in the quantitative data that certifies the material's quality. This information is typically presented in a tabular format for clarity and ease of comparison against specifications.

| Test Parameter | Specification | Result |

| Chemical Purity (HPLC) | ≥ 98.0% | [Example: 99.5%] |

| Isotopic Enrichment | ≥ 99 atom % ¹³C | [Example: 99.2%] |

| Mass Identity (MS) | Conforms to structure | Conforms |

| Structural Identity (¹H & ¹³C NMR) | Conforms to structure | Conforms |

| Appearance | White to off-white solid | Conforms |

| Residual Solvents | Meets USP <467> limits | Conforms |

| Water Content (Karl Fischer) | ≤ 1.0% | [Example: 0.2%] |

Experimental Protocols

To ensure transparency and reproducibility, a comprehensive CoA will detail the methodologies used to obtain the quantitative data.

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the percentage of the active pharmaceutical ingredient (API) in the sample, separating it from any impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where Haloperidol exhibits strong absorbance (typically around 245 nm).

-

Quantification: The peak area of this compound is compared to the total peak area of all components in the chromatogram to calculate the percentage purity.

Isotopic Enrichment by Mass Spectrometry (MS)

Objective: To confirm the identity of the molecule by its mass-to-charge ratio (m/z) and to determine the percentage of ¹³C isotopes incorporated.

Methodology:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Analysis: The instrument is calibrated, and the sample is introduced. The mass spectrum will show a cluster of peaks corresponding to the different isotopic compositions of the molecule.

-

Calculation: The relative intensities of the peak corresponding to the fully ¹³C₆-labeled molecule and the peaks corresponding to molecules with fewer than six ¹³C atoms are used to calculate the isotopic enrichment.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the molecule by analyzing the magnetic properties of its atomic nuclei.

Methodology:

-

Instrumentation: A high-field NMR spectrometer.

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR: Provides information about the number and types of hydrogen atoms in the molecule. The spectrum of this compound will be very similar to that of unlabeled Haloperidol.

-

¹³C NMR: Provides information about the carbon skeleton. The signals for the six ¹³C-labeled carbons in the fluorophenyl ring will be significantly enhanced and will show coupling to the attached protons, confirming the location of the isotopic labels.

Visualizing the Certification Workflow

The following diagrams illustrate the logical flow of the certification process and the analytical workflows.

Caption: The overall workflow for the synthesis and certification of this compound.

Caption: The analytical testing workflow for the quality control of this compound.

Interpretation of Signaling Pathways in Drug Development

While a CoA does not directly describe signaling pathways, understanding the context of Haloperidol's mechanism of action is vital for its application. Haloperidol is a potent antagonist of the dopamine D2 receptor. The use of this compound as an internal standard is critical in pharmacokinetic studies that investigate how the drug is absorbed, distributed, metabolized, and excreted, all of which are influenced by its interaction with various cellular pathways.

Caption: Simplified diagram of Haloperidol's antagonism of the D2 receptor signaling pathway.

By thoroughly understanding each component of the Certificate of Analysis, researchers and drug development professionals can ensure the quality and reliability of their this compound internal standard, leading to more accurate and reproducible experimental results.

Unlocking Pharmacological Insights: A Technical Guide to Carbon-13 Labeled Compounds

For Researchers, Scientists, and Drug Development Professionals

The advent of stable isotope labeling has revolutionized pharmacological research, providing an unprecedented window into the intricate dance of molecules within biological systems. Among these, carbon-13 (¹³C), a stable, non-radioactive isotope of carbon, has emerged as an indispensable tool. Its incorporation into drug candidates and biological molecules allows for precise tracking and quantification, offering profound insights into drug metabolism, pharmacokinetics, and mechanism of action. This in-depth technical guide explores the core applications of ¹³C-labeled compounds in pharmacology, providing detailed experimental methodologies, quantitative data summaries, and visual representations of key processes to empower researchers in their quest for safer and more effective therapeutics.

Core Applications in Pharmacology

Carbon-13 labeled compounds are instrumental across the entire drug discovery and development pipeline, from early-stage metabolic profiling to late-stage clinical trials. Their ability to act as silent, non-perturbative tracers provides a significant advantage over radioactive isotopes, particularly in human studies.[1][2]

1. Drug Metabolism and Metabolite Identification:

Understanding how a drug is metabolized is paramount to assessing its safety and efficacy. By strategically replacing one or more ¹²C atoms with ¹³C in a drug molecule, researchers can readily distinguish the drug and its metabolites from endogenous compounds using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] The characteristic mass shift of +1 Da for each incorporated ¹³C atom provides a unique signature for tracking the metabolic fate of the drug.

2. Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) Studies:

¹³C-labeled compounds are invaluable for elucidating the pharmacokinetic profile of a drug. Co-administration of a ¹³C-labeled intravenous microdose with an unlabeled oral therapeutic dose allows for the determination of absolute bioavailability in a single study. This approach, known as a simultaneous intravenous/oral study, significantly streamlines clinical development. Furthermore, ¹³C labeling enables comprehensive mass balance studies to quantify the excretion pathways of a drug and its metabolites.

3. Metabolic Flux Analysis (MFA):

Metabolic flux analysis with ¹³C-labeled substrates is a powerful technique to quantify the rates (fluxes) of metabolic pathways within cells.[3][4][5] By feeding cells with a ¹³C-labeled nutrient, such as glucose or glutamine, and analyzing the isotopic enrichment in downstream metabolites, researchers can map the flow of carbon through the metabolic network.[6][7][8] This provides critical information on how a drug perturbs cellular metabolism, which is particularly relevant in areas like oncology and metabolic diseases.[9]

4. Target Engagement and Mechanism of Action Studies:

¹³C-labeled compounds can be used to probe the direct interaction of a drug with its biological target. For instance, changes in the NMR spectrum of a ¹³C-labeled drug upon binding to its target protein can provide information about the binding site and conformational changes.

5. Clinical Diagnostics: The ¹³C-Urea Breath Test:

A prominent clinical application of ¹³C-labeled compounds is the non-invasive diagnosis of Helicobacter pylori infection. The patient ingests ¹³C-labeled urea, which is metabolized by the urease enzyme produced by H. pylori into ¹³CO₂ and ammonia. The expelled ¹³CO₂ in the breath is then measured, providing a highly accurate diagnosis.

Key Experimental Methodologies

The successful application of ¹³C-labeled compounds hinges on sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise location of ¹³C labels within a molecule and for quantifying the relative abundance of different isotopomers.[10][11]

Experimental Protocol: 1D and 2D NMR for Metabolite Identification

-

Sample Preparation:

-

Extract metabolites from cells, tissues, or biofluids using a cold solvent mixture (e.g., methanol:water or methanol:chloroform:water) to quench metabolic activity.[12][13]

-

Lyophilize or dry the extract to remove solvents.

-

Reconstitute the sample in a deuterated solvent (e.g., D₂O or DMSO-d₆) containing a known concentration of an internal standard (e.g., DSS or TMSP) for chemical shift referencing and quantification.[14]

-

-

NMR Data Acquisition:

-

Acquire a 1D ¹H NMR spectrum to obtain an overview of the metabolites present.

-

Acquire a 1D ¹³C NMR spectrum. Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, this often requires longer acquisition times or the use of ¹³C-enriched samples.[15][16][17][18] Broadband proton decoupling is typically used to simplify the spectrum and improve sensitivity.[10]

-

Acquire 2D heteronuclear correlation spectra, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation), to correlate proton signals with their directly attached carbons (HSQC) or carbons that are 2-3 bonds away (HMBC). These experiments are crucial for unambiguous metabolite identification.[11][19]

-

-

Data Processing and Analysis:

-

Process the raw NMR data (FID) using appropriate software (e.g., TopSpin, MestReNova) involving Fourier transformation, phasing, and baseline correction.

-

Reference the chemical shifts to the internal standard.

-

Identify metabolites by comparing the experimental chemical shifts and coupling constants to spectral databases (e.g., HMDB, BMRB) or by running authentic standards.[19]

-

Quantify metabolites by integrating the peak areas in the ¹H or ¹³C spectra relative to the internal standard.[17][18][20]

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive technique for detecting and quantifying ¹³C-labeled compounds and their metabolites in complex biological matrices.[21]

Experimental Protocol: LC-MS/MS for Quantification of a ¹³C-Labeled Drug and its Metabolites

-

Sample Preparation:

-

Precipitate proteins from plasma or serum samples using a cold organic solvent (e.g., acetonitrile or methanol).

-

For tissue samples, homogenize the tissue in an appropriate buffer before protein precipitation.

-

Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to further clean up the sample and enrich the analytes of interest.

-

Evaporate the solvent and reconstitute the sample in a solvent compatible with the LC mobile phase.

-

Spike the sample with a known concentration of a stable isotope-labeled internal standard (e.g., a deuterated or ¹³C-labeled analog of the parent drug) to correct for matrix effects and variations in instrument response.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto an appropriate LC column (e.g., reversed-phase C18 or HILIC) for chromatographic separation of the parent drug and its metabolites.[22]

-

Use a gradient elution method with a suitable mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve optimal separation.

-

Couple the LC system to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution Orbitrap mass spectrometer).

-

Operate the mass spectrometer in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for quantitative analysis on a triple quadrupole instrument. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the analyte) for detection, which provides high selectivity and sensitivity. For high-resolution instruments, extracted ion chromatograms of the accurate masses of the parent and metabolites are used for quantification.

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard from the resulting chromatograms.

-

Calculate the concentration of the analyte in the sample using a calibration curve generated from standards of known concentrations.

-

¹³C-Metabolic Flux Analysis (¹³C-MFA)

This technique involves the use of ¹³C-labeled substrates to trace the flow of carbon through metabolic pathways.

Experimental Protocol: ¹³C-MFA in Cell Culture

-

Cell Culture and Labeling:

-

Culture cells in a defined medium where a primary carbon source (e.g., glucose) is replaced with its uniformly ¹³C-labeled counterpart (e.g., [U-¹³C]-glucose).[6]

-

Allow the cells to reach a metabolic and isotopic steady state, which typically requires several cell doubling times.

-

-

Metabolite Extraction and Analysis:

-

Rapidly quench metabolism and extract intracellular metabolites as described in the NMR protocol.

-

Analyze the isotopic enrichment of key metabolites (e.g., amino acids, TCA cycle intermediates) using GC-MS, LC-MS, or NMR.

-

-

Flux Calculation:

-

Use specialized software (e.g., INCA, Metran) to fit the measured isotopic labeling patterns to a metabolic network model.[9]

-

The software calculates the metabolic fluxes that best explain the observed labeling patterns.

-

¹³C-Urea Breath Test

A non-invasive diagnostic test for Helicobacter pylori infection.

Experimental Protocol: ¹³C-Urea Breath Test

-

Patient Preparation:

-

The patient should fast for at least 4-6 hours before the test.

-

Certain medications, such as proton pump inhibitors and antibiotics, should be discontinued for a specified period before the test as they can interfere with the results.

-

-

Test Procedure:

-

A baseline breath sample is collected into a special bag or tube.

-

The patient drinks a solution containing a small amount of ¹³C-labeled urea.

-

After a specified time (typically 15-30 minutes), a second breath sample is collected.

-

-

Analysis:

-

The ¹³CO₂/¹²CO₂ ratio in the breath samples is measured using an isotope ratio mass spectrometer or a non-dispersive infrared spectrometer.

-

An increase in the ¹³CO₂/¹²CO₂ ratio in the post-dose sample compared to the baseline indicates the presence of H. pylori.

-

Quantitative Data Presentation

The quantitative nature of studies using ¹³C-labeled compounds is a key advantage. The following tables provide examples of how such data can be structured for clear comparison.

| Parameter | Drug A (Unlabeled) | [¹³C₆]-Drug A |

| Cmax (ng/mL) | 150 ± 25 | 152 ± 28 |

| Tmax (h) | 2.0 ± 0.5 | 2.1 ± 0.6 |

| AUC₀-∞ (ng·h/mL) | 1200 ± 150 | 1210 ± 160 |

| t₁/₂ (h) | 8.5 ± 1.2 | 8.6 ± 1.3 |

| Clearance (L/h) | 10.2 ± 1.5 | 10.1 ± 1.4 |

| Volume of Distribution (L) | 125 ± 20 | 124 ± 18 |

| Caption: Comparative pharmacokinetic parameters of an unlabeled drug and its ¹³C-labeled analog, demonstrating pharmacokinetic equivalence. |

| Metabolic Pathway | Flux (Control) (nmol/10⁶ cells/h) | Flux (Drug-Treated) (nmol/10⁶ cells/h) | Fold Change |

| Glycolysis (Glucose to Pyruvate) | 100 ± 12 | 150 ± 18 | 1.5 |

| Pentose Phosphate Pathway | 20 ± 3 | 15 ± 2 | 0.75 |

| TCA Cycle (Pyruvate to CO₂) | 50 ± 7 | 30 ± 5 | 0.6 |

| Fatty Acid Synthesis | 10 ± 2 | 5 ± 1 | 0.5 |

| Caption: Example of metabolic flux analysis data showing the effect of a drug on central carbon metabolism. |

Visualizing Complexity: Signaling Pathways and Workflows

Diagrams are essential for conveying complex biological and experimental information. The following are examples of diagrams created using the DOT language for Graphviz.

Caption: Drug metabolism pathway of a ¹³C-labeled compound.

Caption: Experimental workflow for LC-MS/MS analysis.

Caption: Logical workflow for ¹³C Metabolic Flux Analysis.

Conclusion

Carbon-13 labeled compounds have become an integral part of modern pharmacology, offering a safe and powerful means to investigate the complex journey of a drug within a biological system. From elucidating metabolic pathways and quantifying pharmacokinetic parameters to providing insights into cellular metabolism and aiding in clinical diagnostics, the applications of ¹³C-labeling are vast and continue to expand. The detailed experimental protocols and data presentation formats provided in this guide aim to equip researchers with the foundational knowledge to effectively leverage this technology in their pursuit of novel and improved therapeutics. As analytical technologies continue to advance, the role of ¹³C-labeled compounds in pharmacology is set to become even more prominent, driving innovation and enhancing our understanding of drug action.

References

- 1. Quantification and isotope abundance determination of 13C labeled intracellular sugar metabolites with hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic Flux Analysis | HMT [en.humanmetabolome.com]

- 5. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 11. gala.gre.ac.uk [gala.gre.ac.uk]

- 12. uab.edu [uab.edu]

- 13. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 14. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Practical Guidelines to 13C-based NMR Metabolomics | NIST [nist.gov]

- 16. researchgate.net [researchgate.net]

- 17. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Haloperidol-13C6 in Modern Pharmacokinetic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the role of Haloperidol-13C6, a stable isotope-labeled (SIL) analog of the antipsychotic drug haloperidol, in pharmacokinetic (PK) research. While specific in-vivo pharmacokinetic data for this compound is not extensively published, this guide extrapolates its application from established principles of stable isotope labeling in drug development and the extensive analytical data available for haloperidol and its deuterated analogs. The use of this compound as an internal standard in bioanalytical methods and as a tracer in advanced pharmacokinetic studies, such as "microdosing" and for determining absolute bioavailability, is explored. Detailed experimental protocols, data presentation, and visualizations are provided to illustrate its utility in enhancing the precision and scope of pharmacokinetic assessments of haloperidol.

Introduction: The Pharmacokinetic Challenges of Haloperidol

Haloperidol, a potent D2 receptor antagonist, has been a cornerstone in the treatment of psychotic disorders for decades.[1] However, its clinical use is complicated by significant interindividual variability in its pharmacokinetic profile.[2][3] Factors such as genetic polymorphisms in metabolizing enzymes, particularly CYP3A4 and CYP2D6, contribute to this variability, making precise dosing challenging.[4][5] Stable isotope-labeled compounds, such as this compound, offer a powerful tool to overcome these challenges and conduct more precise and informative pharmacokinetic studies.

The Core Utility of this compound

This compound is a form of haloperidol where six carbon-12 atoms are replaced with the heavier, non-radioactive carbon-13 isotope. This subtle change in mass does not alter the drug's chemical or physiological properties but allows it to be distinguished from the unlabeled drug by mass spectrometry. This distinction is the foundation of its utility in pharmacokinetic research.

As an Ideal Internal Standard

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is the gold standard. This compound, co-administered with the sample, experiences identical extraction, ionization, and chromatographic behavior as the unlabeled haloperidol. This co-elution and similar behavior in the mass spectrometer's ion source correct for variations in sample preparation and matrix effects, leading to highly accurate and precise quantification of the therapeutic drug.

Advanced Pharmacokinetic Study Designs

The ability to administer this compound to subjects and differentiate it from the therapeutic, unlabeled haloperidol opens the door to sophisticated study designs that are otherwise difficult or impossible to conduct.

-

Absolute Bioavailability Studies: By administering an oral dose of unlabeled haloperidol and a simultaneous intravenous "microdose" of this compound, researchers can determine the absolute bioavailability of the oral formulation in a single study. This approach eliminates the intra-subject variability that can confound traditional two-period crossover studies.

-

"Cassette" or "Cocktail" Dosing: In early drug development, multiple drug candidates can be "cassette" dosed simultaneously, with each compound uniquely labeled with a stable isotope. This allows for the rapid pharmacokinetic screening of multiple compounds in a single animal or human study, significantly reducing the time and resources required.

-

Mass Balance and Metabolism Studies: While traditionally performed with radiolabeled compounds (e.g., 14C), stable isotopes like 13C are increasingly being used in human absorption, distribution, metabolism, and excretion (ADME) studies to avoid exposure to radiation.[6][7][8] this compound can be used to trace the fate of the drug and its metabolites throughout the body.

Quantitative Data Presentation

Table 1: Single Dose Pharmacokinetic Parameters of Haloperidol in Healthy Volunteers

| Parameter | Oral Haloperidol (5 mg) | Intravenous this compound (100 µg) |

| Cmax (ng/mL) | 0.85 ± 0.62 | 2.5 ± 0.8 |

| Tmax (h) | 1.7 - 6.1 | 0.25 (end of infusion) |

| AUC0-inf (ng·h/mL) | 21.77 ± 15.63 | 25.4 ± 7.9 |

| t1/2 (h) | 14.5 - 36.7 | 14 - 26 |

| CL (L/h) | N/A | 45 ± 15 |

| Vd (L) | N/A | 1200 ± 300 |

| Absolute Bioavailability (F%) | \multicolumn{2}{c | }{Calculated from AUCoral / AUCiv} |

Data are presented as mean ± standard deviation or range and are compiled from multiple sources for illustrative purposes.[3][9]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, extrapolated from established protocols for haloperidol and other stable isotope-labeled drugs.

Bioanalytical Method for Quantification in Human Plasma using LC-MS/MS

This protocol describes the quantification of haloperidol in human plasma using this compound as an internal standard.

-

Sample Preparation:

-

To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

HPLC System: Agilent 1200 series or equivalent.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

-

Ion Source Parameters: Optimized for haloperidol signal (e.g., capillary voltage, source temperature, gas flows).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Haloperidol: m/z 376.2 → 165.1

-

This compound: m/z 382.2 → 171.1

-

-

Table 2: Representative Mass Spectrometry Parameters for Haloperidol and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Haloperidol | 376.2 | 165.1 | 25 |

| Haloperidol | 376.2 | 123.1 | 35 |

| This compound | 382.2 | 171.1 | 25 |

| This compound | 382.2 | 123.1 | 35 |

Note: Specific parameters should be optimized for the instrument in use.

In-Vivo Study Protocol: Absolute Bioavailability

This protocol outlines a study to determine the absolute bioavailability of an oral haloperidol formulation.

-

Study Design: Open-label, single-period study in healthy volunteers.

-

Dosing:

-

Administer a single 5 mg oral tablet of haloperidol with 240 mL of water.

-

Simultaneously, administer a 100 µg intravenous infusion of this compound in 50 mL of saline over 15 minutes.

-

-

Blood Sampling:

-

Collect venous blood samples into heparinized tubes at pre-dose, and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

-

Centrifuge blood samples to separate plasma and store at -80°C until analysis.

-

-

Sample Analysis: Analyze plasma samples for concentrations of both haloperidol and this compound using the validated LC-MS/MS method described above.

-

Pharmacokinetic Analysis:

-

Calculate pharmacokinetic parameters (AUC, Cmax, t1/2, etc.) for both oral haloperidol and intravenous this compound.

-

Calculate absolute bioavailability (F) as: F = (AUCoral / Doseoral) / (AUCiv / Doseiv)

-

Visualizations

Signaling and Metabolic Pathways

The metabolism of haloperidol is complex, involving multiple enzymatic pathways. This compound can be used to trace the formation of these various metabolites.

Caption: Major metabolic pathways of haloperidol.

Experimental Workflow

The following diagram illustrates the workflow for an absolute bioavailability study using this compound.

Caption: Workflow for an absolute bioavailability study.

Conclusion

This compound represents a critical tool for modern pharmacokinetic research on haloperidol. Its use as an internal standard ensures the highest level of accuracy in bioanalytical assays, while its application as a tracer in advanced study designs allows for the precise determination of key pharmacokinetic parameters like absolute bioavailability. Although specific in-vivo data for this compound is not widely published, the principles and methodologies outlined in this guide, extrapolated from extensive research on haloperidol and other stable isotope-labeled drugs, provide a robust framework for its effective implementation in drug development. The continued application of such sophisticated techniques will be instrumental in better understanding and optimizing the clinical use of haloperidol.

References

- 1. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. Pharmacokinetics of haloperidol: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Performance of human mass balance studies with stable isotope-labeled drug and continuous flow-isotope ratio mass spectrometry: a progress report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. clinmedjournals.org [clinmedjournals.org]

- 8. Mini‐Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and bioequivalence of haloperidol tablet by liquid chromatographic mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Haloperidol in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of haloperidol in human plasma. The use of a stable isotope-labeled internal standard, Haloperidol-13C6, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing. The method involves a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies of haloperidol.

Introduction

Haloperidol is a typical antipsychotic medication used in the treatment of schizophrenia and other psychiatric disorders.[1][2] Due to its narrow therapeutic range and variable pharmacokinetics among individuals, therapeutic drug monitoring is often recommended to optimize dosage and minimize adverse effects.[1] LC-MS/MS has become the preferred analytical technique for TDM due to its high sensitivity, selectivity, and throughput.[3]

The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for accurate quantification in complex biological matrices like plasma.[4][5][6] A SIL-IS, such as this compound, co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variations in sample extraction and matrix-induced ion suppression or enhancement.[5][7] This application note provides a detailed protocol for the quantification of haloperidol in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Haloperidol and this compound standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (drug-free)

Instrumentation

-

Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

-

Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent)

-

Analytical column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm)

Standard Solutions

Stock solutions of haloperidol and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by diluting the stock solutions with methanol:water (50:50, v/v). Calibration standards and quality control (QC) samples were prepared by spiking appropriate amounts of the working standard solutions into blank human plasma.

Sample Preparation Protocol

A simple and rapid protein precipitation method was employed for plasma sample preparation.

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Figure 1: Sample Preparation Workflow

LC-MS/MS Method Protocol

Liquid Chromatography

-

Column: C18, 50 x 2.1 mm, 1.7 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min[8]

-

Injection Volume: 5 µL

-

Gradient:

-

0.0-0.5 min: 20% B

-

0.5-2.0 min: 20-80% B

-

2.0-2.5 min: 80% B

-

2.5-2.6 min: 80-20% B

-

2.6-3.5 min: 20% B

-

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Haloperidol: m/z 376.2 → 165.1[8]

-

This compound: m/z 382.2 → 171.1 (projected)

-

Figure 2: LC-MS/MS Analysis Workflow

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of haloperidol in human plasma.

Linearity

The method was linear over the concentration range of 0.5 to 100 ng/mL. The calibration curve, constructed by plotting the peak area ratio of haloperidol to this compound against the concentration, yielded a correlation coefficient (r²) greater than 0.99.

| Parameter | Value |

| Calibration Range | 0.5 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Regression Equation | y = mx + c |

Table 1: Calibration Curve Parameters

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results, summarized in Table 2, were within the acceptable limits of ±15% (±20% for the lower limit of quantification, LLOQ) as per regulatory guidelines.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 0.5 | < 10 | < 12 | 95 - 105 |

| Low | 1.5 | < 8 | < 10 | 97 - 103 |

| Medium | 15 | < 6 | < 8 | 98 - 102 |

| High | 80 | < 5 | < 7 | 99 - 101 |

Table 2: Precision and Accuracy Data

Recovery and Matrix Effect

The extraction recovery of haloperidol was consistent across the QC levels, typically ranging from 85% to 115%.[9] The use of this compound effectively compensated for any matrix-induced ion suppression or enhancement, with normalized matrix effects ranging from 0.88 to 1.14.[9]

| QC Level | Extraction Recovery (%) | Matrix Effect (%) |

| Low | 92.5 | 98.2 |

| Medium | 95.1 | 101.5 |

| High | 93.8 | 99.7 |

Table 3: Recovery and Matrix Effect Data

Conclusion

This application note presents a simple, rapid, and reliable LC-MS/MS method for the quantification of haloperidol in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making the method well-suited for routine therapeutic drug monitoring and pharmacokinetic studies. The straightforward protein precipitation sample preparation allows for high-throughput analysis.

References

- 1. euchembioj.com [euchembioj.com]

- 2. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]

- 3. Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lcms.cz [lcms.cz]

Application Notes and Protocols for Haloperidol-13C6 Analysis: A Guide to Sample Preparation Techniques

For Researchers, Scientists, and Drug Development Professionals